N#CC1=CC=CC (CN (C2=O)C (NC2 (C)C)=O)=C1
. The InChI representation is 1S/C13H13N3O2/c1-13 (2)11 (17)16 (12 (18)15-13)8-10-5-3-4-9 (6-10)7-14/h3-6H,8H2,1-2H3, (H,15,18)
.
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is a synthetic compound with a unique structure that includes an imidazolidinone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is , and it features a propanoic acid group attached to a dioxoimidazolidin ring, making it a valuable building block for more complex organic molecules and potential therapeutic agents.
This compound is typically synthesized in laboratory settings and is available from chemical suppliers like Sigma-Aldrich and BenchChem. It is also referenced in scientific literature for its potential biological activities and applications in research.
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid belongs to the class of imidazolidinedione derivatives. These compounds are characterized by their imidazolidine structure, which contributes to their reactivity and biological properties.
The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can be achieved through various methods:
The molecular structure of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid features a central imidazolidine ring with two keto groups (dioxo) at positions 2 and 5, along with a propanoic acid side chain at position 3. The presence of the bulky 4,4-dimethyl substituent contributes to its unique properties.
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can participate in several chemical reactions:
The major products from these reactions include:
The mechanism of action for 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in research and industry.
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has several significant applications:
This compound's unique structural features make it a subject of ongoing research aimed at uncovering further applications across different scientific domains.
The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid builds upon classical approaches to imidazolidinone core formation, primarily through cyclocondensation reactions between 1,2-diamines and carbonyl equivalents. Traditional routes employ carbonyl diimidazole (CDI) or diethyl carbonate as cyclizing agents, facilitating the formation of the hydantoin (imidazolidine-2,4-dione) ring system under reflux conditions. These methods typically involve stepwise protection/deprotection sequences when functionalized propanoic acid side chains are required, adding synthetic complexity [4] [10].
A significant advancement involves solid-phase synthesis techniques, where resin-bound amino acid derivatives serve as precursors for imidazolidinone formation. As demonstrated in combinatorial chemistry approaches for related heterocycles, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid derivatives immobilized on solid supports undergo sequential nucleophilic substitution and cyclization to yield functionalized imidazolidinones. This method enables rapid diversification but requires optimization of cleavage conditions to liberate the target propanoic acid derivative without racemization or decomposition [2].
Table 1: Traditional Synthetic Approaches to Imidazolidinone Cores
Method | Reagents/Conditions | Key Advantages | Limitations |
---|---|---|---|
Solution-Phase Cyclization | Diethyl carbonate, reflux | Simple setup, readily available reagents | Low yields with sterically hindered diamines |
CDI-Mediated Cyclization | CDI, THF, room temperature | Mild conditions, high atom economy | Requires anhydrous conditions |
Solid-Phase Synthesis | Wang resin, Fmoc-amino acids | Enables combinatorial diversification | Complex purification, resin costs |
Contemporary strategies focus on late-stage functionalization of the propanoic acid moiety to enhance synthetic efficiency. A prominent method involves the alkylation of hydantoin precursors with acrylate derivatives or halogenated esters. For instance, N-alkylation of 5,5-dimethylhydantoin with ethyl 4-bromobutyrate followed by alkaline hydrolysis yields the target propanoic acid derivative. Optimization studies reveal that phase-transfer catalysts like tetrabutylammonium bromide significantly improve alkylation efficiency (yields increased from 45% to 78%) by enhancing solubility and anion nucleophilicity [3] [8].
Pseudo-multicomponent reactions (pMCRs) represent a breakthrough for streamlining synthesis. A validated protocol utilizes trans-(R,R)-diaminocyclohexane, aldehydes, and CDI in a sequential one-pot process: Schiff base formation, in situ reduction with NaBH₄, and CDI-mediated cyclization. This approach achieves yields of 55-81% for imidazolidin-2-ones with diverse substituents. When adapted for propanoic acid derivatives, it employs protected glutamic acid analogs or aldehydes containing carboxylic acid moieties, demonstrating remarkable functional group tolerance and minimizing purification burdens [10].
Table 2: Propanoic Acid Side-Chain Functionalization Strategies
Strategy | Reaction Sequence | Reported Yield Range | Key Innovations |
---|---|---|---|
N-Alkylation of Hydantoin | Alkylation → Ester hydrolysis | 60-78% | Phase-transfer catalysis enhancement |
pMCR Approach | Schiff base → Reduction → CDI cyclization | 55-81% | One-pot protocol, avoids intermediate isolation |
Carbodiimide Coupling | DCC/DMAP-mediated amidation of precursor acids | 65-72% | High chemoselectivity for amide formation |
Catalysis plays a pivotal role in optimizing the synthesis of this functionally complex molecule. Organocatalysts such as 4-dimethylaminopyridine (DMAP) significantly accelerate esterification and amidation steps during side-chain modification. For instance, DMAP (5-10 mol%) enhances the coupling efficiency between imidazolidinone amines and acrylate esters in Michael additions, achieving yields >85% with minimized diester byproduct formation [7].
For enantioselective synthesis, chiral Lewis acid catalysts are employed during key cyclization steps. Zinc(II)-bisoxazoline complexes facilitate asymmetric aldol condensations in precursor synthesis, enabling access to optically active derivatives with >90% enantiomeric excess (ee). This is particularly valuable for biological applications where chirality influences target binding [10].
Ring-opening polymerization (ROP) catalysts, notably tin(II) octoate and enzyme-based systems (e.g., Candida antarctica lipase B), enable the incorporation of this compound into polymeric architectures. These catalysts mediate the copolymerization of functionalized imidazolidinone monomers with cyclic esters/carbonates under mild conditions (60-100°C), preserving the integrity of the hydantoin ring and propanoic acid functionality. Tin-based catalysts achieve monomer conversions >95% within 8 hours, while enzymatic catalysis offers superior selectivity for primary alcohol initiation sites in copolymer synthesis [5].
Table 3: Catalytic Systems for Synthesis Optimization
Catalyst Type | Reaction | Conditions | Efficiency Gain |
---|---|---|---|
DMAP (Organocatalyst) | Esterification/Amidation | RT, anhydrous DCM | 30% yield increase vs. uncatalyzed |
Zn(II)-Box (Chiral Lewis Acid) | Asymmetric aldol cyclization | -20°C, 24h | 90-95% ee achieved |
Sn(Oct)₂ (ROP Catalyst) | Copolymerization with lactones | 100°C, toluene, 8h | >95% monomer conversion |
Purification of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid presents significant hurdles due to its polar nature and the presence of acidic and amide functionalities. Crude reaction mixtures often contain unreacted starting materials, hydrolysis byproducts (e.g., from ester precursors), and regioisomeric impurities arising from N1 vs. N3 alkylation of the hydantoin ring. These impurities exhibit similar solubility profiles, complicating standard extraction protocols [3] [8].
Chromatographic techniques remain indispensable but face scalability limitations. Reverse-phase HPLC (RP-HPLC) using C18 columns with acidic water/acetonitrile mobile phases effectively separates the target compound from impurities but incurs high solvent consumption. Preparative HPLC on >100g scale requires optimized gradient elution (e.g., 5-40% MeCN in 0.1% TFA/H₂O over 30 minutes) to achieve >98% purity, albeit with recovery rates below 70% due to peak broadening [2] [7].
Crystallization optimization offers a more scalable solution but is hindered by the compound’s tendency to form oils or solvates. Mixed solvent systems (e.g., ethyl acetate/heptane or acetone/water) with controlled cooling profiles yield crystalline material. Critical parameters include:
Solvent selection profoundly impacts process sustainability. Tetrahydrofuran (THF), though effective for reactions, complicates purification due to azeotrope formation with water during distillative workup. Switching to 2-methyl-THF improves phase separation in aqueous workups and facilitates recycling, reducing E-factors by 35%. Additionally, implementing continuous flow crystallization enhances reproducibility and reduces solvent consumption by 50% compared to batch processes [10].
Table 4: Purification and Scalability Challenges/Solutions
Challenge | Root Cause | Mitigation Strategy | Scale-Up Outcome |
---|---|---|---|
Low crystallization yield | Oil formation upon cooling | Seeding + controlled cooling profiles | 85% recovery at >99.5% purity (kg scale) |
HPLC throughput limits | Broad peaks in acidic conditions | Ion-pairing agents (TFA) + shallow gradients | 98% purity with 65% recovery (100g scale) |
Solvent-intensive workup | Multiple extractions required | Switch to 2-MeTHF + continuous extraction | 35% reduction in solvent consumption |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7